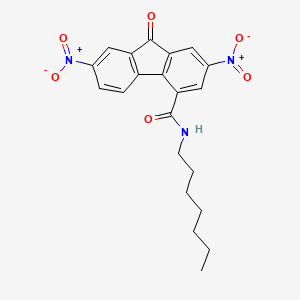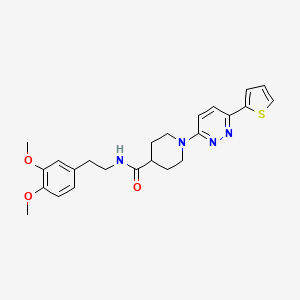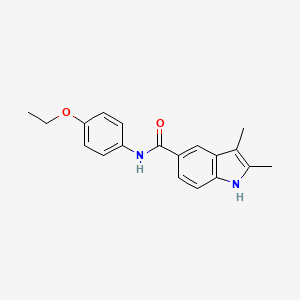![molecular formula C15H9BrN4O2 B11267756 3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole](/img/structure/B11267756.png)
3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a furan ring, a pyrazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol derivative.
Formation of the oxadiazole ring: This step often involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, such as using phosphorus oxychloride (POCl3).
Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction reactions: The furan and pyrazole rings can undergo oxidation and reduction under appropriate conditions.
Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and conditions may involve heating in a polar solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the furan and pyrazole rings.
Scientific Research Applications
3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal chemistry: This compound has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole depends on its specific application:
Medicinal chemistry: It may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Material science: In organic electronics, its electronic properties, such as electron affinity and mobility, play a crucial role in its function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole
- 3-(4-methylphenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole
Uniqueness
3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can result in distinct biological activities and material properties compared to its analogs.
Properties
Molecular Formula |
C15H9BrN4O2 |
|---|---|
Molecular Weight |
357.16 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H9BrN4O2/c16-10-5-3-9(4-6-10)14-17-15(22-20-14)12-8-11(18-19-12)13-2-1-7-21-13/h1-8H,(H,18,19) |
InChI Key |
COJLSDKZSMHXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11267680.png)

![2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11267694.png)
![N-(4-ethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide](/img/structure/B11267706.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11267720.png)
![2-{[9-(4-Methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11267722.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11267728.png)
![N-(4-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11267733.png)
![5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11267741.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11267747.png)
![2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide](/img/structure/B11267758.png)

